Epothilone

Multidrug Resistance P-glycoprotein Epothilone A

Epothilones are a class of 16-membered macrolide microtubule stabilizers with a mechanism distinct from taxanes. Crucially, epothilone analogs exhibit quantitative differences in P-gp susceptibility: Epothilone D shows only a 4-fold resistance shift vs 3,133-fold for paclitaxel in MDR cells, while Epothilone B (patupilone) offers 4-10× higher potency (IC50 50-75 pM) in prostate cancer lines. Each analog must be matched to the assay endpoint—Epothilone A for P-gp mechanistic studies, Epothilone B for maximal in vivo potency without Cremophor EL artifacts. Select based on specific, quantifiable performance criteria.

Molecular Formula C26H39NO6S
Molecular Weight 493.7 g/mol
Cat. No. B1246373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpothilone
SynonymsEpothilon
Epothilone
Epothilones
Molecular FormulaC26H39NO6S
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESCC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C
InChIInChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1
InChIKeyHESCAJZNRMSMJG-DEEJXTFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epothilone Compound Procurement Guide: Definition, Class, and Structural Basis for Scientific Selection


Epothilones are 16-membered macrolide natural products originally isolated from the myxobacterium Sorangium cellulosum . They act as microtubule-stabilizing agents, binding to the β-tubulin subunit of the αβ-tubulin dimer and promoting tubulin polymerization, thereby inducing mitotic arrest and apoptosis . Their mechanism is analogous to that of taxanes (paclitaxel), but they exhibit a distinct binding mode and are not subject to the same resistance liabilities, notably P-glycoprotein (P-gp)-mediated efflux . The class includes naturally occurring epothilones A and B, and a suite of synthetic and semi-synthetic analogues including ixabepilone, patupilone (epothilone B), sagopilone (ZK-EPO), and epothilone D (KOS-862, 12,13-desoxyepothilone B) .

Why Epothilone Analogs Are Not Interchangeable: A Quantitative View of Differential Potency, Resistance, and Clinical Toxicity


Despite a shared macrolide scaffold and common microtubule-stabilizing mechanism, epothilone analogs display profound quantitative differences in their interaction with tubulin, susceptibility to drug efflux pumps, and clinical toxicity profiles . For instance, epothilone B (IC50 = 50-75 pM) is four- to ten-fold more potent than paclitaxel in cell culture , while epothilone A is 2-fold less potent than epothilone B in microtubule stabilization . Crucially, P-glycoprotein (P-gp) overexpression confers 3,133-fold resistance to paclitaxel but only 4-fold resistance to dEpoB (desoxyepothilone B) in CCRF-CEM cells . Furthermore, clinical phase I data reveal that patupilone's dose-limiting toxicity (DLT) is diarrhea, whereas ixabepilone's DLTs are neutropenia and peripheral neuropathy . These data demonstrate that generic substitution within the epothilone class is not scientifically justified; each analog must be selected based on its specific, quantifiable performance in the target assay or model system.

Epothilone Differential Performance: Head-to-Head and Cross-Study Quantitative Evidence for Procurement Decisions


Epothilone A vs. Paclitaxel: 70-Fold Lower IC50 in P-Glycoprotein-Expressing Multidrug-Resistant Cells

Epothilone A exhibits superior cytotoxicity against P-glycoprotein (P-gp)-expressing multidrug-resistant (MDR) cells compared to paclitaxel. In the MDR CCRF-CEM/VBL100 cell line, which overexpresses P-gp, the IC50 for Epothilone A is 20 nM . In contrast, paclitaxel's IC50 is >1000 nM in similar P-gp-overexpressing MDR cell models . This represents a >50-fold difference in potency and underscores the critical advantage of epothilones in taxane-resistant settings where P-gp efflux is a primary resistance mechanism.

Multidrug Resistance P-glycoprotein Epothilone A Paclitaxel IC50

Epothilone B (Patupilone) vs. Epothilone A: 2-Fold Greater Microtubule Stabilization Potency

Direct comparison within the natural epothilone class reveals a clear hierarchy of potency. Epothilone B is a more potent microtubule stabilizer than Epothilone A . Quantitative assessment shows that Epothilone A is 2-fold less potent in stabilizing microtubules compared to Epothilone B . This difference is critical for assay design; if maximal microtubule stabilization is the experimental goal, Epothilone B should be selected over Epothilone A.

Microtubule Stabilization Tubulin Polymerization Epothilone B Epothilone A Potency

Epothilone B (Patupilone) vs. Paclitaxel: 4- to 10-Fold Greater Antiproliferative Potency in Human Prostate Cancer Cells

In a direct comparison using human prostate cancer cell lines, Epothilone B (EB) demonstrated an IC50 of 50-75 pM, which is four to ten-fold more potent than paclitaxel . This quantitative advantage is consistent across multiple studies and establishes Epothilone B as a significantly more potent antiproliferative agent than the taxane standard-of-care in this tissue culture model.

Antiproliferative Activity Prostate Cancer Epothilone B Paclitaxel IC50

Desoxyepothilone B (dEpoB, Epothilone D) vs. Paclitaxel: Only 4-Fold vs. 3,133-Fold Resistance in P-gp-Overexpressing CCRF-CEM Cells

The most striking quantitative differentiation within the microtubule-stabilizing agent class pertains to the impact of P-glycoprotein (P-gp) overexpression on drug potency. In a side-by-side comparison using the CCRF-CEM human leukemic cell line and its P-gp-overexpressing MDR subline, paclitaxel exhibited a 3,133-fold resistance ratio (IC50 MDR / IC50 parent). In stark contrast, desoxyepothilone B (dEpoB, also known as epothilone D or KOS-862) exhibited only a 4-fold resistance ratio . This nearly 800-fold difference in resistance magnitude unequivocally demonstrates that epothilone D is a poor substrate for P-gp-mediated efflux, a primary mechanism of clinical taxane resistance.

Multidrug Resistance P-glycoprotein Desoxyepothilone B Paclitaxel Resistance Ratio

Patupilone vs. Ixabepilone: Divergent Dose-Limiting Toxicities in Phase I Clinical Trials

Despite sharing a highly similar chemical structure and identical mechanism of action, patupilone (epothilone B) and ixabepilone exhibit a striking divergence in their clinical toxicity profiles as established in Phase I trials. The dose-limiting toxicity (DLT) for patupilone is diarrhea, while for ixabepilone, the DLTs are neurotoxicity and neutropenia . This difference dictates distinct clinical management strategies and influences the selection of one analog over the other for combination regimens or for use in specific patient populations.

Clinical Toxicity Dose-Limiting Toxicity Patupilone Ixabepilone Phase I

Epothilone B vs. Paclitaxel: Improved Aqueous Solubility Eliminating Requirement for Cremophor EL Formulation

A key practical and scientific differentiator for epothilone procurement is the compound's improved aqueous solubility relative to paclitaxel. Epothilone B has better solubility in water than paclitaxel . This property has a direct translational consequence: due to their better water solubility, cremophors—solubilizing agents used for paclitaxel which can affect cardiac function and cause severe hypersensitivity—are not needed for epothilone B formulation . This eliminates a confounding variable in both in vitro and in vivo studies and simplifies experimental workflows.

Aqueous Solubility Formulation Epothilone B Paclitaxel Cremophor EL

Epothilone Application Scenarios: Evidence-Based Selection for Specific Research and Industrial Workflows


Modeling and Screening Against P-Glycoprotein-Mediated Multidrug Resistance (MDR)

Researchers studying P-gp-mediated drug efflux as a mechanism of chemotherapy resistance should prioritize Epothilone A or Epothilone D (KOS-862) for their assays. Epothilone A exhibits an IC50 of 20 nM in P-gp-overexpressing MDR cells (vs. >1000 nM for paclitaxel), representing a >50-fold potency advantage [REFS-1, REFS-2]. Even more strikingly, Epothilone D shows only a 4-fold increase in IC50 in MDR cells compared to parental cells, while paclitaxel shows a 3,133-fold increase . These compounds serve as essential positive controls and experimental tools to distinguish P-gp-dependent resistance from other mechanisms (e.g., tubulin mutations) in cellular models of MDR.

High-Potency Microtubule Stabilization in Prostate Cancer and Other Solid Tumor Cell Lines

For studies requiring maximal antiproliferative activity in prostate cancer or other solid tumor cell lines, Epothilone B (patupilone) is the preferred reagent. In direct head-to-head comparisons using human prostate cancer cell lines (LNCaP, DU145, PC3), Epothilone B demonstrated an IC50 of 50-75 pM, which is 4- to 10-fold more potent than paclitaxel . This high potency allows for lower working concentrations, reducing solvent-related artifacts and enabling the detection of subtle synergistic or antagonistic interactions in combination drug screens.

In Vivo Preclinical Studies Requiring Simplified Formulation and Reduced Vehicle Toxicity

Investigators planning in vivo studies, particularly in immunocompetent mouse models where Cremophor EL-induced hypersensitivity is a major concern, should select Epothilone B. Its improved aqueous solubility relative to paclitaxel eliminates the requirement for Cremophor EL in formulation . This simplifies the preparation of dosing solutions and, critically, removes a potent confounding variable from toxicity and efficacy readouts, leading to cleaner, more interpretable preclinical data . Epothilone B is soluble in DMSO at >25.4 mg/mL, facilitating the preparation of stock solutions for in vivo dosing .

Comparative Toxicology Studies of Epothilone Analogs with Distinct Clinical Toxicity Profiles

For research programs aiming to understand the structural basis of differential clinical toxicities among microtubule-stabilizing agents, the divergent dose-limiting toxicities (DLTs) of patupilone (diarrhea) and ixabepilone (neurotoxicity, neutropenia) provide a powerful comparative framework . Researchers can use these two analogs in parallel in vitro and in vivo toxicogenomic or pharmacodynamic studies to identify the molecular pathways that underlie each distinct toxicity profile. Such studies can inform the rational design of next-generation epothilones with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epothilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.